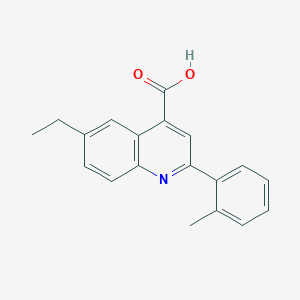![molecular formula C18H18N2O2 B2621884 [1-benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol CAS No. 956573-26-5](/img/structure/B2621884.png)
[1-benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol
Descripción general
Descripción
[1-benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol is a chemical compound with the molecular formula C18H18N2O2 and a molecular weight of 294.35 g/mol . This compound is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Métodos De Preparación
The synthesis of [1-benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol can be achieved through several synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1 . This reaction typically proceeds under mild conditions and yields the desired pyrazole derivative in good to excellent yields. Another approach involves the reductive amination of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde, followed by reduction to obtain the final product .
Análisis De Reacciones Químicas
[1-benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. For example, oxidation of the methanol group can yield the corresponding aldehyde or carboxylic acid, while reduction can convert the compound to its corresponding alcohol or amine. Substitution reactions can introduce different functional groups onto the pyrazole ring, further diversifying its chemical properties .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds. In biology, it is used in proteomics research to study protein interactions and functions . In medicine, pyrazole derivatives, including [1-benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol, have shown potential as therapeutic agents due to their anti-inflammatory, anticancer, and antimicrobial activities .
Mecanismo De Acción
The mechanism of action of [1-benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to inhibit enzymes and receptors involved in various biological processes. For example, they can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects, or interact with DNA and proteins to exert anticancer activities . The exact molecular targets and pathways depend on the specific structure and functional groups present in the compound.
Comparación Con Compuestos Similares
[1-benzyl-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]methanol can be compared with other similar compounds, such as 1-benzyl-3-(4-methoxyphenyl)thiourea and 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde . These compounds share similar structural features, such as the benzyl and methoxyphenyl groups, but differ in their functional groups and overall chemical properties. The uniqueness of this compound lies in its specific pyrazole ring structure and the presence of the methanol group, which contribute to its distinct chemical reactivity and biological activities.
Propiedades
IUPAC Name |
[1-benzyl-3-(3-methoxyphenyl)pyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-22-17-9-5-8-15(10-17)18-16(13-21)12-20(19-18)11-14-6-3-2-4-7-14/h2-10,12,21H,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRORXPKWRSRKQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2CO)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326097 | |
| Record name | [1-benzyl-3-(3-methoxyphenyl)pyrazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678040 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
956573-26-5 | |
| Record name | [1-benzyl-3-(3-methoxyphenyl)pyrazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2621804.png)
![2-amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2621805.png)
![N-(3,4-dimethylphenyl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2621808.png)



![tert-Butyl N-[(3-hydroxypiperidin-3-yl)methyl]carbamate](/img/structure/B2621816.png)
![Propan-2-yl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate](/img/structure/B2621817.png)
![1-methyl-5-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2621818.png)
![methyl 4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]benzoate](/img/structure/B2621820.png)

![2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2621823.png)
